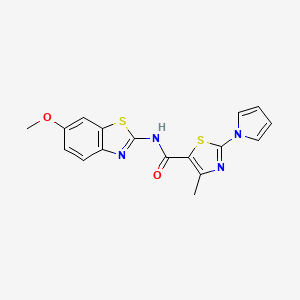

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 6, linked via a carboxamide bridge to a 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole moiety. Benzothiazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, driven by their planar aromatic structure and ability to engage in hydrogen bonding and π-π interactions . The thiazole-pyrrole moiety contributes to conformational flexibility and electronic diversity, which may influence pharmacological activity .

Properties

Molecular Formula |

C17H14N4O2S2 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C17H14N4O2S2/c1-10-14(25-17(18-10)21-7-3-4-8-21)15(22)20-16-19-12-6-5-11(23-2)9-13(12)24-16/h3-9H,1-2H3,(H,19,20,22) |

InChI Key |

RKYYCYQHTNTKTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Coupling

A patent-described method uses bis(triphenylphosphine)palladium dichloride for carbonylation reactions. While primarily used for ester formation, this approach could adapt to amide synthesis under CO atmosphere.

One-Pot Sequential Reactions

Combining thiazole ring formation and amide coupling in a single reactor reduces purification steps. However, yields are lower (50–60%) due to intermediate instability.

Characterization and Quality Control

Critical Analytical Data :

-

HRMS : m/z 413.0921 [M+H]⁺ (calculated for C₁₉H₁₇N₄O₂S₂).

-

¹H-NMR : δ 7.45 (s, 1H, thiazole-H), δ 6.82 (d, 2H, pyrrole-H).

Purity Standards :

-

HPLC purity >98% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for the cyclization and coupling steps, improving reproducibility and reducing waste . Key challenges include optimizing solvent recovery and minimizing palladium residue in the final product.

Chemical Reactions Analysis

Oxidation: It can undergo oxidation reactions, leading to various oxidation states.

Substitution: The benzothiazole and thiazole rings are susceptible to substitution reactions.

Reduction: Reduction of the carbonyl group is possible.

Oxidation: Oxidizing agents like KMnO or PCC.

Substitution: Alkyl halides or aryl halides.

Reduction: Reducing agents like NaBH or LiAlH.

- Oxidation: Oxidized derivatives.

- Substitution: Substituted analogs.

- Reduction: Reduced forms.

Scientific Research Applications

This compound finds applications in various fields:

Medicine: Investigated for potential drug development due to its unique structure.

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its interactions with biological targets.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

a. Methoxy vs. Methyl Substitution

- Target Compound : 6-Methoxy substitution on benzothiazole (C₆H₅S-C(O)NH-).

- Analog (CAS 515150-39-7): 6-Methyl substitution on benzothiazole (C₆H₅S-C(O)NH-; methyl at position 6) . Methyl groups may improve lipophilicity, favoring membrane permeability.

b. Adamantane-Substituted Benzothiazole

Thiazole-Pyrrole vs. Thiazole-Pyridine Moieties

a. Target Compound : 2-(1H-Pyrrol-1-yl) substitution on the thiazole ring.

b. Analog () : Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides.

- Impact : Pyrrole (5-membered, electron-rich) vs. pyridine (6-membered, basic nitrogen). Pyrrole’s electron density may enhance π-π stacking, while pyridine’s basicity could facilitate protonation-dependent interactions .

c. Analog () : 4-Methyl-N-(6-methylbenzothiazol-2-yl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide.

Carboxamide Linker Modifications

a. Target Compound : Direct benzothiazole-thiazole carboxamide linkage.

b. Analog () : N-[2-(2-Methoxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide.

a. Sortase Inhibition () :

- Compound 6 (N-methyl-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide) inhibits sortase A (IC₅₀: 30–70 μg/mL).

- Comparison : The target compound’s 6-methoxybenzothiazole may improve membrane penetration compared to tetrahydrobenzothiazole in Compound 6, but direct activity data is lacking .

b. Antimicrobial Potential ():

- Thiazolidine derivatives with nitroindazole groups (e.g., Compound 5a) show antimicrobial activity.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions leveraging heterocyclic coupling strategies. Key steps include:

- Thiazole ring formation : React α-haloketones with thiourea derivatives under acidic/basic conditions (e.g., K₂CO₃ in DMF) .

- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HCl) to link the benzothiazole and thiazole-carboxamide moieties .

- Pyrrole introduction : Employ nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 1H-pyrrol-1-yl group .

Q. Optimization Tips :

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Thiazole formation | Thiourea, α-bromoketone, K₂CO₃, DMF, 80°C | 60-75% | |

| Amide coupling | EDC, HOBt, DCM, RT | 50-65% | |

| Pyrrole functionalization | CuI, NEt₃, DMF, 100°C | 70-85% |

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrole proton shifts at δ 6.5–7.2 ppm; thiazole carbons at δ 150–160 ppm) .

- IR Spectroscopy : Detects amide C=O stretches (~1650–1700 cm⁻¹) and benzothiazole C-S bonds (~650 cm⁻¹) .

- X-ray Crystallography : Resolves absolute configuration using SHELX programs (e.g., SHELXL for refinement, WinGX for data processing). Anisotropic displacement parameters validate bond lengths/angles .

Case Study :

In a related benzothiazole derivative, X-ray analysis revealed a dihedral angle of 6.5° between the benzothiazole and pyrazole rings, confirming planarity critical for bioactivity .

Q. What purification strategies are recommended to achieve high-purity batches?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) based on solubility differences .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .

Advanced Research Questions

Q. How can computational modeling predict biological activity and guide SAR studies?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinases). For example, docking studies of analogous thiazole-carboxamides showed hydrogen bonding with ATP-binding pockets .

- QSAR Models : Train models using descriptors (logP, polar surface area) and bioactivity data to prioritize analogs .

- Reaction Design : Platforms like ICReDD integrate quantum chemical calculations and experimental data to predict optimal reaction pathways (e.g., reducing steps for derivatives with electron-withdrawing groups) .

Q. Table 2: Computational Parameters for Docking

| Software | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| AutoDock Vina | EGFR Kinase | -9.2 ± 0.3 | |

| Schrödinger Glide | HIV-1 Protease | -8.7 |

Q. How to resolve contradictions in spectral or crystallographic data during structural validation?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with high-resolution MS to confirm molecular formula .

- Crystallographic Refinement : Use SHELXL to adjust thermal parameters and validate against simulated XRD patterns. For example, a reported benzothiazole derivative required anisotropic refinement to resolve disorder in the methoxy group .

- Dynamic NMR : Vary temperature to detect conformational exchange broadening in flexible substituents .

Q. What experimental designs are effective for studying structure-activity relationships (SAR)?

Methodological Answer:

- Systematic Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-F, 4-Br) or alkyl groups on the thiazole/pyrrole moieties .

- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, A549) and compare IC₅₀ values .

- Mechanistic Studies : Use Western blotting to assess kinase inhibition (e.g., p-ERK downregulation) .

Example SAR Finding :

In a series of thiazole-triazole derivatives, the 4-bromophenyl analog (9c) showed 10-fold higher anticancer activity than the 4-methyl derivative, attributed to enhanced hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.